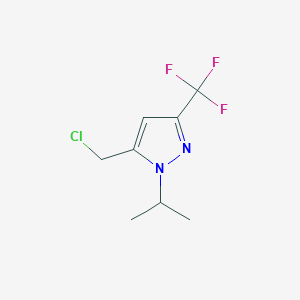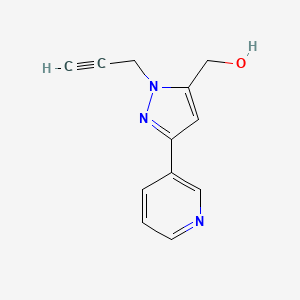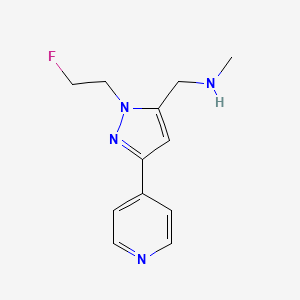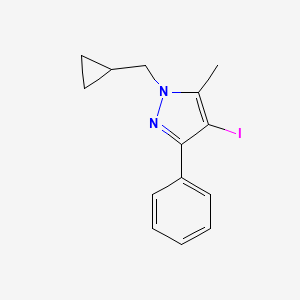
4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole
Descripción general
Descripción
“4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a furan ring, another type of heterocyclic compound, and a chloroethyl group.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Pyrazole derivatives have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents. For instance, compounds with pyrazole nuclei have shown promising effects against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential in developing new antimicrobial agents (El-Wahab et al., 2011).
Antioxidant Properties
- Studies have also focused on synthesizing novel chalcone derivatives incorporating the pyrazole moiety to evaluate their antioxidant capabilities. Such research points towards the potential of these compounds in addressing oxidative stress-related diseases, with some derivatives showing significant in vitro antioxidant activity (Prabakaran et al., 2021).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of pyrazole derivatives have been a significant focus, with various studies reporting on the synthesis and screening of such compounds. Research into chitosan Schiff bases based on heterocyclic moieties, including pyrazole, has demonstrated their effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial materials (Hamed et al., 2020).
Catalysis and Molecular Interactions
- Pyrazole-based compounds have been explored for their catalytic properties and molecular interactions. For example, the synthesis of dinuclear palladium(II) chalcogenolates stabilized by pyrazole derivatives has been investigated, highlighting applications in catalysis and the development of palladium-based nanoparticles for various industrial applications (Sharma et al., 2015).
Antitubercular Agents
- The antitubercular activity of furanyl, pyranyl, and other derivatives of pyrazole has been assessed, indicating the potential of these compounds in treating tuberculosis. Such studies underscore the significance of pyrazole derivatives in medicinal chemistry and drug development (Bhoot et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chloroethyl)-5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULPGQOICNRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-(furan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















